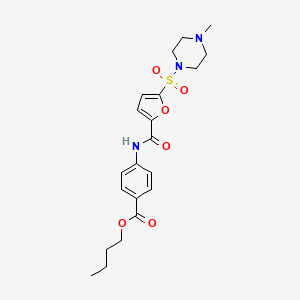

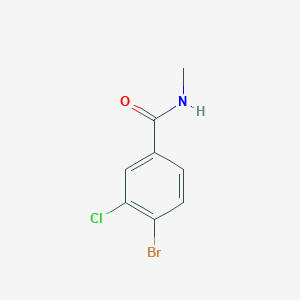

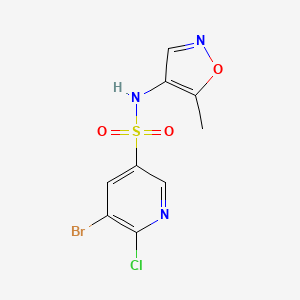

![molecular formula C16H21NO4S2 B2387996 (1R,5S)-8-(cyclopropylsulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane CAS No. 1448051-38-4](/img/structure/B2387996.png)

(1R,5S)-8-(cyclopropylsulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,5S)-8-(cyclopropylsulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane, also known as CP-810,123, is a novel compound that has gained significant attention in the field of neuroscience due to its potential therapeutic applications. This bicyclic compound has a unique chemical structure that makes it a promising candidate for the treatment of various neurological disorders.

Scientific Research Applications

Synthesis and Chemical Properties

The chemical compound (1R,5S)-8-(cyclopropylsulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane is part of a broader class of compounds explored for various synthetic applications and studies in organic chemistry. Research has demonstrated the versatility of similar bicyclic olefins and azabicyclo[3.2.1]octane derivatives in synthetic chemistry. For instance, the stereo- and regiochemistry of 1,3-dipolar cycloadditions to unsymmetrical bicyclic olefins have been explored, showcasing the exo rule's extension to these reactions and offering insights into the cycloaddition's stereo- and regioselectivity (Taniguchi, Ikeda, & Imoto, 1978). Additionally, the thermal [2+2] cycloaddition of allenynes, incorporating a phenylsulfonyl functionality, highlights an efficient approach to constructing bicyclic dienes and exploring the synthesis of oxa- and azabicyclo frameworks (Mukai, Hara, Miyashita, & Inagaki, 2007).

Catalysis and Asymmetric Synthesis

Research into the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to tropane alkaloids exhibiting a range of biological activities, has seen various methodologies. These include direct stereocontrolled formation of the bicyclic scaffold and desymmetrization processes starting from achiral tropinone derivatives, highlighting the scaffold's significance in synthesizing biologically active compounds (Rodríguez et al., 2021).

Analytical Chemistry Applications

In analytical chemistry, derivatization methods for determining amines in alkaline media have utilized 3-azabicyclo[3.3.0]octane derivatives. These methods, adapted for low amine content analysis in aqueous solutions, demonstrate the utility of azabicyclo[3.3.0]octane derivatives in developing analytical techniques (Duriche, Peyrot, Berthet, Elkhatib, & Delalu, 1999).

Host-Guest Chemistry

The synthesis of water-soluble macrocyclic compounds incorporating bicyclo[2.2.2]octane or bicyclo[4.4.0]decane units demonstrates the role of such scaffolds in host-guest chemistry. These compounds, exhibiting coalescence behavior and association constants with hydrophobic guests, underscore the significance of bicyclic frameworks in the development of new host molecules for potential applications in molecular recognition and catalysis (Tobe, Fujita, Wakaki, Terashima, Kobiro, Kakiuchi, & Odaira, 1985).

properties

IUPAC Name |

3-(benzenesulfonyl)-8-cyclopropylsulfonyl-8-azabicyclo[3.2.1]octane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4S2/c18-22(19,14-4-2-1-3-5-14)16-10-12-6-7-13(11-16)17(12)23(20,21)15-8-9-15/h1-5,12-13,15-16H,6-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDUQLZHRFTVRBH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2C3CCC2CC(C3)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

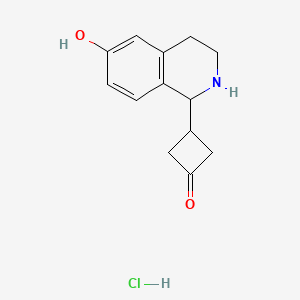

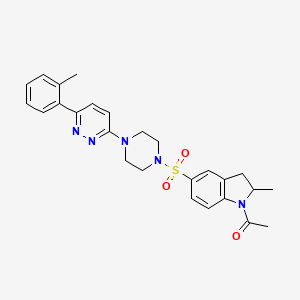

![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2387922.png)

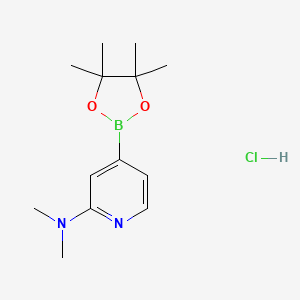

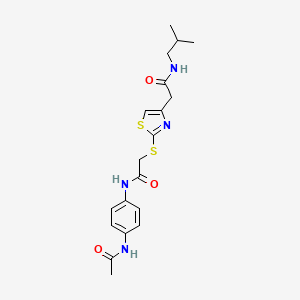

![methyl N-(4-{[(6-chloropyridin-3-yl)sulfonyl]oxy}phenyl)carbamate](/img/structure/B2387924.png)

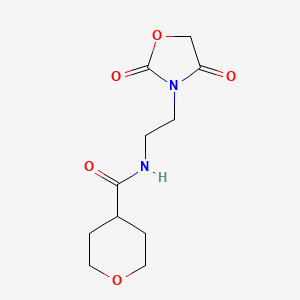

![2-(3,4-dimethoxyphenyl)-7-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2387927.png)

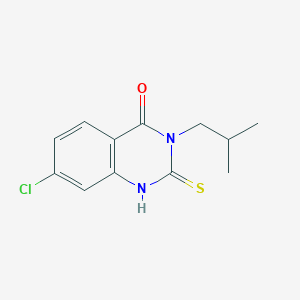

![N-(1-cyano-1-cyclopropylethyl)-2-{4-methyl-2,5-dioxo-4-[4-(trifluoromethoxy)phenyl]imidazolidin-1-yl}acetamide](/img/structure/B2387931.png)

![N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide](/img/structure/B2387933.png)